An In-depth Technical Guide to Mesuaxanthone B: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Mesuaxanthone B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesuaxanthone B, also known as Macluraxanthone B, is a naturally occurring xanthone (B1684191) derivative isolated primarily from the plant Mesua ferrea. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Mesuaxanthone B. Detailed experimental protocols for its isolation and purification are presented, along with a summary of its cytotoxic and anti-inflammatory effects. The underlying mechanism of its anti-inflammatory action, involving the modulation of the NF-κB and MAPK signaling pathways, is discussed and visually represented. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
Mesuaxanthone B is a prenylated xanthone with the systematic IUPAC name 1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)xanthen-9-one. Its chemical structure is characterized by a tricyclic xanthen-9-one core, substituted with four hydroxyl groups, a 1,1-dimethylallyl (reverse prenyl) group, and a prenyl group.
Chemical Structure:
Molecular Formula: C₂₃H₂₄O₆
Synonyms: Macluraxanthone B, Macluraxanthone.[1]
Physicochemical and Spectroscopic Data
A compilation of the known physicochemical and spectroscopic data for Mesuaxanthone B is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Mesuaxanthone B
| Property | Value | Reference |
| Molecular Weight | 396.4 g/mol | [2] |
| Melting Point | Not available | |
| Solubility | Poor water solubility | [3][4] |
| pKa (acidic) | Extremely weak basic (essentially neutral) | [5] |
| LogP | Not available |
Table 2: Spectroscopic Data of Mesuaxanthone B
| Technique | Data | Reference |
| ¹H NMR | Specific chemical shift assignments are not fully detailed in the available literature. General regions for xanthone protons are described. | |
| ¹³C NMR | Detailed assignments are not fully available. General chemical shift ranges for xanthone carbons are known. | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 394. Fragmentation patterns typically involve cleavages of the prenyl side chains. | |
| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups are expected. | |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption maxima typical for a xanthone skeleton are observed. |
Experimental Protocols
Isolation and Purification of Mesuaxanthone B from Mesua ferrea
The following protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for xanthones from Mesua ferrea.
Experimental Workflow:
Figure 1. General workflow for the isolation of Mesuaxanthone B.
Methodology:
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Plant Material Preparation: The root bark of Mesua ferrea is collected, air-dried in the shade, and then coarsely powdered.
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Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for a period of 72 hours with occasional shaking. The process is repeated three times to ensure complete extraction.
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Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
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Fractionation: The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
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Column Chromatography: The ethyl acetate fraction, which is typically rich in xanthones, is subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
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Fraction Collection and Analysis: Fractions of a specific volume are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized under UV light and/or with a suitable spraying reagent (e.g., ceric sulfate (B86663) solution). Fractions with similar TLC profiles are pooled together.
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Purification: The fractions containing Mesuaxanthone B are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., methanol:water gradient).
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Crystallization and Characterization: The purified Mesuaxanthone B is crystallized from a suitable solvent system (e.g., methanol-chloroform). The structure and purity of the isolated compound are then confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Biological Activities and Signaling Pathways
Mesuaxanthone B has demonstrated significant biological activities, most notably cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties.
Table 3: Cytotoxic Activity of Mesuaxanthone B
| Cell Line | IC₅₀ (µM) | Reference |
| Data not available in a consolidated format in the provided search results. |
Anti-inflammatory Activity: Modulation of NF-κB and MAPK Signaling Pathways
Recent studies have elucidated the anti-inflammatory mechanism of Mesuaxanthone B, which involves the downregulation of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Signaling Pathway Diagram:
Figure 2. Proposed mechanism of anti-inflammatory action of Mesuaxanthone B.
Mechanism of Action:
In response to inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, triggering downstream signaling cascades. This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. The phosphorylation and subsequent degradation of IκBα release the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Simultaneously, the activation of TLR4 leads to the phosphorylation and activation of the MAPK family members: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases activate other transcription factors, such as activator protein-1 (AP-1), which also contribute to the expression of pro-inflammatory mediators.
Mesuaxanthone B exerts its anti-inflammatory effects by inhibiting the phosphorylation of key components in both the NF-κB and MAPK pathways. By doing so, it prevents the nuclear translocation of NF-κB and the activation of AP-1, thereby suppressing the expression of a wide range of inflammatory genes.
Conclusion
Mesuaxanthone B is a promising natural product with significant potential for further investigation in the fields of oncology and inflammatory diseases. Its well-defined chemical structure and known biological activities make it an attractive lead compound for drug development. This technical guide provides a foundational understanding of Mesuaxanthone B, summarizing the current knowledge and providing practical experimental guidance. Further research is warranted to fully elucidate its therapeutic potential, including more detailed structure-activity relationship studies, in vivo efficacy, and safety profiling.
